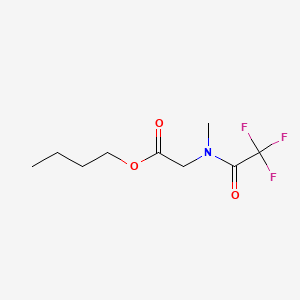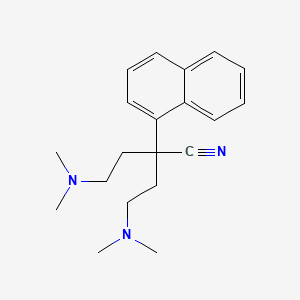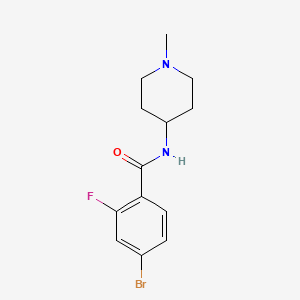
3-Dimethylaminobutyramide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Dimethylaminobutyramide hydrochloride is an organic compound that belongs to the class of amides It is characterized by the presence of a dimethylamino group attached to a butyramide backbone, with the hydrochloride salt form enhancing its solubility in water
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dimethylaminobutyramide hydrochloride typically involves the reaction of dimethylamine with butyryl chloride in the presence of a base such as triethylamine. The reaction proceeds as follows:
Dimethylamine and Butyryl Chloride Reaction: Dimethylamine is reacted with butyryl chloride in an organic solvent like dichloromethane. Triethylamine is added to neutralize the hydrochloric acid formed during the reaction.
Formation of the Amide: The reaction mixture is stirred at room temperature for several hours, leading to the formation of 3-Dimethylaminobutyramide.
Hydrochloride Salt Formation: The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
3-Dimethylaminobutyramide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles such as halides or alkoxides replace the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides or amines.
Aplicaciones Científicas De Investigación
3-Dimethylaminobutyramide hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Dimethylaminobutyramide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the activity of target molecules. The compound may also act as a nucleophile in biochemical reactions, facilitating the formation or cleavage of chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: Used as a coupling agent in peptide synthesis.
N,N-Dimethylformamide: A solvent with similar chemical properties.
Dimethylamine hydrochloride: A related amine with different applications.
Uniqueness
3-Dimethylaminobutyramide hydrochloride is unique due to its specific structure, which imparts distinct reactivity and solubility characteristics
Propiedades
Número CAS |
64037-66-7 |
|---|---|
Fórmula molecular |
C6H15ClN2O |
Peso molecular |
166.65 g/mol |
Nombre IUPAC |
(4-amino-4-oxobutan-2-yl)-dimethylazanium;chloride |
InChI |
InChI=1S/C6H14N2O.ClH/c1-5(8(2)3)4-6(7)9;/h5H,4H2,1-3H3,(H2,7,9);1H |
Clave InChI |
DRTJQNPUCWCPOF-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)N)[NH+](C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)acetamide](/img/structure/B13782028.png)
![1,5-Naphthalenedisulfonic acid, 3,3'-[carbonylbis[imino(2-methyl-4,1-phenylene)azo]]bis-](/img/structure/B13782031.png)
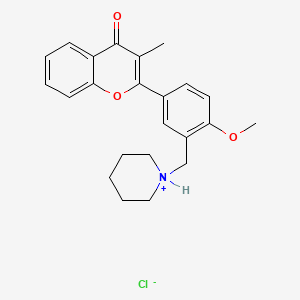

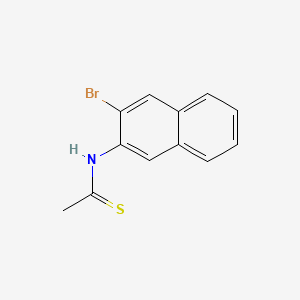

![Piperidine, 1-[(aminooxy)acetyl]-](/img/structure/B13782067.png)
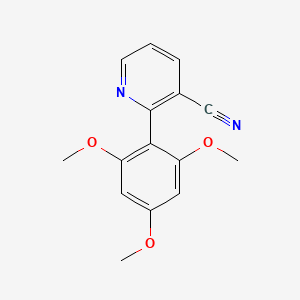
![tert-butyl 4-[2-amino-5-(trifluoromethoxy)phenyl]piperidine-1-carboxylate](/img/structure/B13782077.png)
